[(1-Cyanocyclohexyl)carbamoyl]methyl 3-hydroxynaphthalene-2-carboxylate
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Overview
Description
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-hydroxynaphthalene-2-carboxylate is a complex organic compound with a unique structure that combines a cyanocyclohexyl group, a carbamoyl group, and a hydroxynaphthalene carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 3-hydroxynaphthalene-2-carboxylate typically involves multiple steps, starting with the preparation of the individual components. The cyanocyclohexyl group can be synthesized through the reaction of cyclohexylamine with cyanogen bromide. The carbamoyl group is introduced via a reaction with phosgene or a similar reagent. The final step involves the esterification of 3-hydroxynaphthalene-2-carboxylic acid with the [(1-Cyanocyclohexyl)carbamoyl]methyl intermediate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the esterification step and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-hydroxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: 3-Ketonaphthalene-2-carboxylate derivatives.
Reduction: [(1-Aminocyclohexyl)carbamoyl]methyl 3-hydroxynaphthalene-2-carboxylate.
Substitution: Various substituted carbamoyl derivatives depending on the nucleophile used.
Scientific Research Applications
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-hydroxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 3-hydroxynaphthalene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-hydroxynaphthalene-2-carboxylate can be compared to similar compounds such as:
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methoxynaphthalene-2-carboxylate: Similar structure but with a methoxy group instead of a hydroxyl group.
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-fluoronaphthalene-2-carboxylate: Contains a fluorine atom, which can alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c21-13-20(8-4-1-5-9-20)22-18(24)12-26-19(25)16-10-14-6-2-3-7-15(14)11-17(16)23/h2-3,6-7,10-11,23H,1,4-5,8-9,12H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOLKTDDROZXPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC3=CC=CC=C3C=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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